Cas no 101-91-7 (N-(4-Hydroxyphenyl)butanamide)

N-(4-Hydroxyphenyl)butanamide structure
Product Name:N-(4-Hydroxyphenyl)butanamide
CAS No:101-91-7
Molecular Formula:C10H13NO2
Molecular Weight:179.21572
MDL:MFCD00020150
CID:189163
PubChem ID:24874226
N-(4-Hydroxyphenyl)butanamide Properties
Names and Identifiers
-
- Butanamide,N-(4-hydroxyphenyl)-
- 4'-HYDROXYBUTYRANILIDE
- 4-Hydroxybutyranilide
- N-(4-hydroxyphenyl)butanamide
- N-BUTYRYL-P-AMINOPHENOL
- 4′-Hydroxybutyranilide
- 4-Butyramidophenol
- 4-Butyrylamino-phenol
- 4-n-butyrylaminophenol
- Butanamide,N-(4-hydroxyphenyl)
- Buttersaeure-(4-hydroxy-anilid)
- butyric acid-(4-hydroxy-anilide)
- N-Butyroyl-p-aminophenol
- p-(Butyrylamino)phenol
- p-Butyramidophenol
- p-hydroxy butyranilide
- Suconox-4
- N-BUTYRYL-PARA-AMINOPHENOL
- N-(4-hydroxyphenyl)butyramide
- n-(4-hydroxyphenyl)-butanamid
- 4'-Hydroxybutyranilide 97%
- AN-652/41618192
- MFCD00020150
- SCHEMBL39058
- N-(4-Hydroxyphenyl)butanamide #
- AKOS002944458
- NSC-166351
- FT-0693641
- Butyranilide, 4'-hydroxy-
- STR09215
- EINECS 202-988-0
- NSC 166351
- Q27291888
- Butyranilide, p-hydroxy-
- CS-0329898
- 101-91-7
- VLQ9M6ZONH
- 4'-HYDROXYBUTYRANILIDE [MI]
- N-(4-HYDROXYPHENYL) BUTYRAMIDE
- D86519
- NSC166351
- J-000520
- 4'-Hydroxybutyranilide, 97%
- UNII-VLQ9M6ZONH
- NS00023087
- DTXSID0059241
- Butanamide, N-(4-hydroxyphenyl)-
- DTXCID3032591
- Butyranilide, 4'-hydroxy-(8CI)
- DB-321043
-
- MDL: MFCD00020150
- InChIKey: KESXDDATSRRGAH-UHFFFAOYSA-N
- Inchi: InChI=1S/C10H13NO2/c1-2-3-10(13)11-8-4-6-9(12)7-5-8/h4-7,12H,2-3H2,1H3,(H,11,13)
- SMILES: OC1C=CC(NC(=O)CCC)=CC=1
Computed Properties
- Exact Mass: 179.09500
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 3
- Monoisotopic Mass: 179.094629
- Heavy Atom Count: 13
- Complexity: 162
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: nothing
- Tautomer Count: 6
- Surface Charge: 0
- Topological Polar Surface Area: 49.3
Experimental Properties
- LogP: 2.20380
- PSA: 49.33000
- Merck: 13,4839
- Refractive Index: 1.5710 (estimate)
- Boiling Point: 311.75°C (rough estimate)
- Melting Point: 137-141 °C (lit.)
- Flash Point: 192.9°C
- Color/Form: Colorless needle crystal
- Solubility: dissolve in water
- Density: 1.1248 (rough estimate)
N-(4-Hydroxyphenyl)butanamide Security Information
-
Symbol:
- WGK Germany:3
- Safety Term:Hazard Codes XiRisk Statements 36/37/38Safety Statements 26-36WGK Germany 3
- Safety Instruction: S26; S36
- Risk Phrases:R36/37/38
-
Dangerous goods sign:
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Risk Phrases: 36/37/38
- Signal Word:Warning
N-(4-Hydroxyphenyl)butanamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(4-Hydroxyphenyl)butanamide Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0003XG-1g |
Butanamide, N-(4-hydroxyphenyl)- |
101-91-7 | 1g |
$36.00 | |||
A2B Chem LLC | AA04292-1g |
Butanamide, N-(4-hydroxyphenyl)- |
101-91-7 | 97 | 1g |
$10.00 | 2024-04-20 | |
Aaron | AR00045S-5g |
Butanamide, N-(4-hydroxyphenyl)- |
101-91-7 | 95% | 5g |
$30.00 | 2025-02-10 | |
eNovation Chemicals LLC | D135695-250g |
N-BUTYRYL-P-AMINOPHENOL |
101-91-7 | 97% | 250g |
$290 | 2022-09-07 | |
TRC | H950005-25g |
N-(4-Hydroxyphenyl)butanamide |
101-91-7 | 25g |
$ 50.00 | 2022-06-04 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 521779-500G |
N-(4-Hydroxyphenyl)butanamide |
101-91-7 | 500g |
¥854.47 | 2023-12-05 |
N-(4-Hydroxyphenyl)butanamide Related Literature
-
Mina Mazzeo,Marina Lamberti,Angela Tuzi,Roberto Centore,Claudio Pellecchia polymerization. Mina Mazzeo Marina Lamberti Angela Tuzi Roberto Centore Claudio Pellecchia Dalton Trans. 2005 3025
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Yanning Song,Peter Y. Zavalij,M. Stanley Whittingham J. Mater. Chem. 2003 13 1936
-
Elton L. Borges,Thiago J. Peglow,Márcio S. Silva,Caroline G. Jacoby,Paulo H. Schneider,Eder J. Lenard?o,Raquel G. Jacob,Gelson Perin New J. Chem. 2016 40 2321
-
4. The characterisation of the nature of silica in biological systemsStephen Mann,Carole C. Perry,Robert J. P. Williams,Colin A. Fyfe,Gian C. Gobbi,Gordon J. Kennedy J. Chem. Soc. Chem. Commun. 1983 168
-
5. Static–dynamic distortions of the tris(1,2-diaminoethane)copper(II) cation [Cu(en)3]2+. Crystal structures of the salts [Cu(en)3][SO4] at 120 K and of [Cu(en)3]Cl2·0.75 en at 298 KIvano Bertini,Paolo Dapporto,Dante Gatteschi,Andrea Scozzafava J. Chem. Soc. Dalton Trans. 1979 1409
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6. Optically active co-ordination compounds. Part XXXIV. Modification of reaction pathways in 1,10-phenanthroline and its derivatives by metal ionsR. D. Gillard,R. E. E. Hill J. Chem. Soc. Dalton Trans. 1974 1217
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7. The methyl ester of α-aminophenylacetic acid: pH-dependence and phosphate catalysis of hydrolysisAlexander M. Blinkovsky,Igor Yu. Galaev,Vytas K. ?vedas J. Chem. Soc. Perkin Trans. 2 1986 1537
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